1-(3-Nitrophenyl)pentan-1-one
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Overview
Description
1-(3-Nitrophenyl)pentan-1-one is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pentan-1-one can be synthesized through a multi-step process starting from benzene. One common method involves the nitration of benzene to form nitrobenzene, followed by Friedel-Crafts acylation to introduce the pentanone chain . The reaction conditions typically involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, methoxide ions.
Major Products:
Reduction of Nitro Group: 1-(3-Aminophenyl)pentan-1-one.
Reduction of Carbonyl Group: 1-(3-Nitrophenyl)pentanol.
Substitution Reactions: Various substituted phenylpentanones depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrophenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)pentan-1-one
- 1-(2-Nitrophenyl)pentan-1-one
- 1-(3-Aminophenyl)pentan-1-one
Comparison: 1-(3-Nitrophenyl)pentan-1-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric factors associated with the nitro group’s position .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C11H13NO3/c1-2-3-7-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
WKGSOFFWCPDKKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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